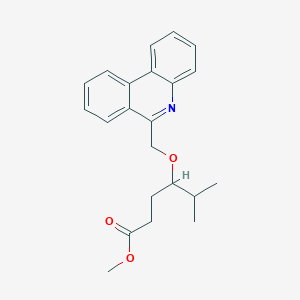
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester is a complex organic compound with a unique structure that combines a hexanoic acid backbone with a phenanthridinylmethoxy group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Methylester umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Hexansäure-Derivats und der Phenanthridinylmethoxygruppe. Die wichtigsten Schritte umfassen:
Bildung des Hexansäure-Derivats: Dies beinhaltet die Veresterung von Hexansäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure.
Einführung der Phenanthridinylmethoxygruppe: Dieser Schritt beinhaltet die Reaktion des Hexansäure-Derivats mit Phenanthridinylmethanol unter basischen Bedingungen, typischerweise unter Verwendung einer Base wie Natriumhydroxid.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie der Chromatographie kann zur Sicherstellung einer hochwertigen Produktion eingesetzt werden.
Analyse Chemischer Reaktionen
Reaktionstypen
Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Methylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Phenanthridinylmethoxygruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Produziert Carbonsäuren oder Ketone.
Reduktion: Produziert Alkohole.
Substitution: Produziert verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Methylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Phenanthridinylmethoxygruppe ist dafür bekannt, mit DNA und Proteinen zu interagieren, was möglicherweise zu biologischen Effekten wie der Hemmung der Enzymaktivität oder der Störung zellulärer Prozesse führt.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 5-methyl-4-(6-phenanthridinylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenanthridinylmethoxy group is known to interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Ethylester: Ähnliche Struktur, aber mit einer Ethylestergruppe anstelle einer Methylestergruppe.
Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Propylester: Ähnliche Struktur, aber mit einer Propylestergruppe.
Einzigartigkeit
Hexansäure, 5-Methyl-4-(6-Phenanthridinylmethoxy)-, Methylester ist aufgrund seiner spezifischen Kombination aus einem Hexansäure-Grundgerüst und einer Phenanthridinylmethoxygruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
146174-73-4 |
|---|---|
Molekularformel |
C22H25NO3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
methyl 5-methyl-4-(phenanthridin-6-ylmethoxy)hexanoate |
InChI |
InChI=1S/C22H25NO3/c1-15(2)21(12-13-22(24)25-3)26-14-20-18-10-5-4-8-16(18)17-9-6-7-11-19(17)23-20/h4-11,15,21H,12-14H2,1-3H3 |
InChI-Schlüssel |
NDWXUWCRKQQKPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCC(=O)OC)OCC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)
![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
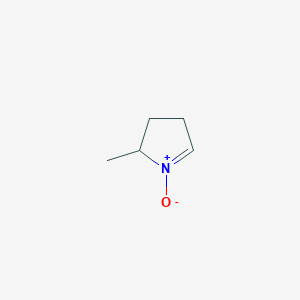
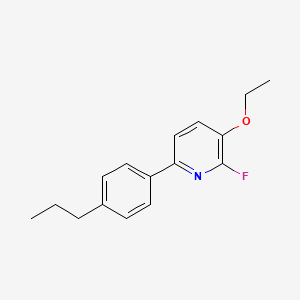
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
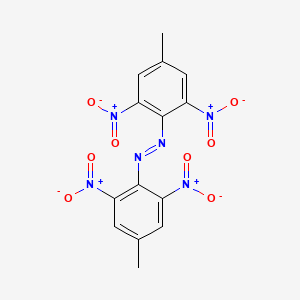
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)


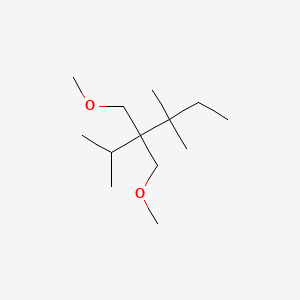
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
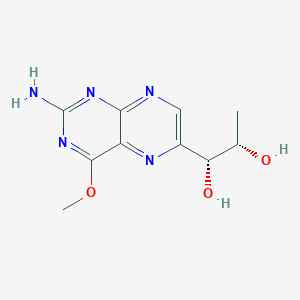
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
